molecular formula C12H12N2S2 B12914025 3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione CAS No. 89185-14-8

3-Benzyl-2-(methylsulfanyl)pyrimidine-4(3H)-thione

Cat. No.: B12914025
CAS No.: 89185-14-8
M. Wt: 248.4 g/mol
InChI Key: VJXDLUDSFXQSAX-UHFFFAOYSA-N
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Description

3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a benzyl group, a methylthio group, and a thione group attached to the pyrimidine ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

The synthesis of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: Benzylamine, methylthiourea, and a suitable pyrimidine precursor.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

    Synthetic Route:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products: Depending on the reaction, products can include sulfoxides, sulfones, thiols, and various substituted pyrimidines.

Scientific Research Applications

3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione can be compared with other similar compounds, such as:

    3-Benzyl-2-(methylthio)pyrimidine-4(3H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2-(Methylthio)pyrimidine-4(3H)-thione: Lacks the benzyl group, making it less bulky and potentially less active.

    3-Benzyl-2-(methylthio)pyridine: Pyridine analog with different electronic properties due to the nitrogen position in the ring.

The uniqueness of 3-Benzyl-2-(methylthio)pyrimidine-4(3H)-thione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

89185-14-8

Molecular Formula

C12H12N2S2

Molecular Weight

248.4 g/mol

IUPAC Name

3-benzyl-2-methylsulfanylpyrimidine-4-thione

InChI

InChI=1S/C12H12N2S2/c1-16-12-13-8-7-11(15)14(12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

VJXDLUDSFXQSAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=S)N1CC2=CC=CC=C2

Origin of Product

United States

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